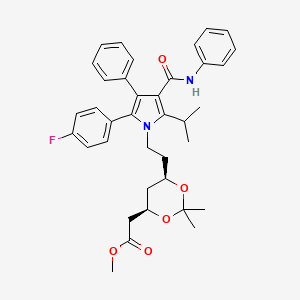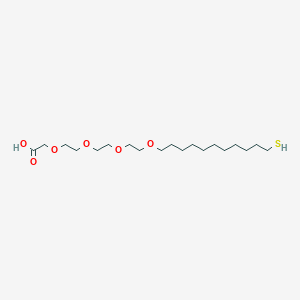![molecular formula C22H29ClO9 B11825991 b-L-Idopyranuronic acid, 1,2-O-[1-(1,1-diMethylethoxy)ethylidene]-3-O-(phenylMethyl)-, Methyl ester, chloroacetate](/img/structure/B11825991.png)
b-L-Idopyranuronic acid, 1,2-O-[1-(1,1-diMethylethoxy)ethylidene]-3-O-(phenylMethyl)-, Methyl ester, chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
b-L-Idopyranuronic acid, 1,2-O-[1-(1,1-diMethylethoxy)ethylidene]-3-O-(phenylMethyl)-, Methyl ester, chloroacetate is a complex organic compound with the molecular formula C22H29ClO9. It is a derivative of iduronic acid, which is a key component of glycosaminoglycans such as heparin and dermatan sulfate. This compound is often used in synthetic organic chemistry and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of b-L-Idopyranuronic acid, 1,2-O-[1-(1,1-diMethylethoxy)ethylidene]-3-O-(phenylMethyl)-, Methyl ester, chloroacetate involves multiple steps. The process typically starts with the protection of the hydroxyl groups of iduronic acid. The 1,2-O-[1-(1,1-diMethylethoxy)ethylidene] group is introduced to protect the 1,2-diol. The 3-O-(phenylMethyl) group is then added to protect the hydroxyl group at the 3-position. Finally, the chloroacetate group is introduced to the molecule.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent results.
Analyse Des Réactions Chimiques
Types of Reactions
b-L-Idopyranuronic acid, 1,2-O-[1-(1,1-diMethylethoxy)ethylidene]-3-O-(phenylMethyl)-, Methyl ester, chloroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ester groups.
Substitution: The chloroacetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as ethers or amines.
Applications De Recherche Scientifique
b-L-Idopyranuronic acid, 1,2-O-[1-(1,1-diMethylethoxy)ethylidene]-3-O-(phenylMethyl)-, Methyl ester, chloroacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with proteins and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of anticoagulant drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of b-L-Idopyranuronic acid, 1,2-O-[1-(1,1-diMethylethoxy)ethylidene]-3-O-(phenylMethyl)-, Methyl ester, chloroacetate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
b-D-Glucopyranuronic acid derivatives: These compounds share structural similarities with b-L-Idopyranuronic acid derivatives but differ in their stereochemistry.
Heparin and its derivatives: Heparin is a glycosaminoglycan that contains iduronic acid units and has anticoagulant properties.
Dermatan sulfate: Another glycosaminoglycan containing iduronic acid, used in various biological and medical applications.
Uniqueness
b-L-Idopyranuronic acid, 1,2-O-[1-(1,1-diMethylethoxy)ethylidene]-3-O-(phenylMethyl)-, Methyl ester, chloroacetate is unique due to its specific protective groups and functionalization, which make it a valuable intermediate in synthetic organic chemistry
Propriétés
Formule moléculaire |
C22H29ClO9 |
|---|---|
Poids moléculaire |
472.9 g/mol |
Nom IUPAC |
methyl (3aR,5R,6S,7S,7aR)-6-(2-chloroacetyl)oxy-2-methyl-2-[(2-methylpropan-2-yl)oxy]-7-phenylmethoxy-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-carboxylate |
InChI |
InChI=1S/C22H29ClO9/c1-21(2,3)32-22(4)30-18-15(27-12-13-9-7-6-8-10-13)16(28-14(24)11-23)17(19(25)26-5)29-20(18)31-22/h6-10,15-18,20H,11-12H2,1-5H3/t15-,16-,17+,18+,20+,22?/m0/s1 |
Clé InChI |
SLILDMXLSORUOB-UUIIXUSFSA-N |
SMILES isomérique |
CC1(O[C@@H]2[C@H]([C@@H]([C@@H](O[C@@H]2O1)C(=O)OC)OC(=O)CCl)OCC3=CC=CC=C3)OC(C)(C)C |
SMILES canonique |
CC1(OC2C(C(C(OC2O1)C(=O)OC)OC(=O)CCl)OCC3=CC=CC=C3)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,4S,5R,6R,8aR)-6-methyl-2-phenylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol](/img/structure/B11825909.png)
![N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amide](/img/structure/B11825917.png)
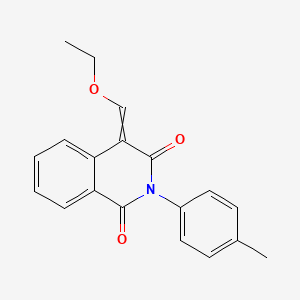
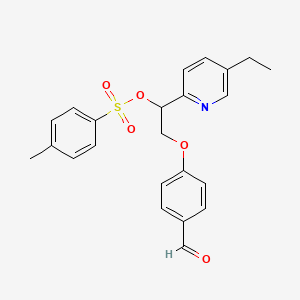

![1-[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11825936.png)

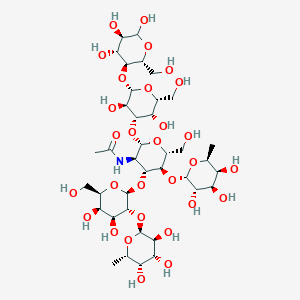

![tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B11825977.png)
